Benzoyl isocyanate

Vue d'ensemble

Description

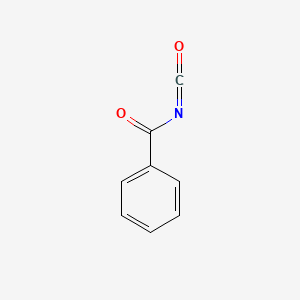

Benzoyl isocyanate is an organic compound with the formula C₆H₅CONCO. It is a member of the isocyanate family, characterized by the functional group -N=C=O. This compound is a versatile reagent used in various chemical reactions and industrial applications due to its reactivity and ability to form multiple products.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzoyl isocyanate can be synthesized through several methods:

Phosgenation of Benzamide: This method involves the reaction of benzamide with phosgene (COCl₂) to produce this compound and hydrogen chloride (HCl). The reaction proceeds via the formation of an intermediate carbamoyl chloride.

Oxalyl Chloride Method: this compound can also be synthesized using oxalyl chloride as a safer alternative to phosgene. This method involves the reaction of benzamide with oxalyl chloride to form this compound.

Curtius Rearrangement: This method involves the thermal decomposition of benzoyl azide to produce this compound and nitrogen gas (N₂).

Industrial Production Methods: In industrial settings, this compound is typically produced using the phosgenation method due to its efficiency and scalability. due to the hazardous nature of phosgene, strict safety measures and specialized equipment are required .

Analyse Des Réactions Chimiques

Types of Reactions: Benzoyl isocyanate undergoes various chemical reactions, including:

Addition Reactions: It reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.

Cycloaddition Reactions: this compound can participate in cycloaddition reactions with compounds containing double or triple bonds, forming cyclic products.

Substitution Reactions: It can undergo substitution reactions with various nucleophiles, leading to the formation of substituted isocyanates.

Common Reagents and Conditions:

Alcohols: React with this compound to form urethanes under mild conditions.

Amines: React with this compound to form ureas, often catalyzed by tertiary amines or metal salts.

Water: Reacts with this compound to form carbamic acids, which decompose to carbon dioxide (CO₂) and amines

Major Products:

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Carbamic Acids: Formed from the reaction with water, which further decompose to CO₂ and amines

Applications De Recherche Scientifique

Chemical Synthesis

Benzoyl isocyanate is primarily utilized in organic synthesis, particularly in the formation of isocyanates and ureas. Its reactivity allows it to participate in several important chemical reactions:

- Synthesis of Ureas : this compound can react with amines to form urea derivatives. This reaction is significant for creating pharmaceutical compounds, as many drugs contain urea functional groups .

- Isocyanation Reactions : The compound can facilitate the isocyanation of benzylic C–H bonds, leading to the synthesis of diverse benzylic ureas. This method has been shown to produce high yields and is applicable in the synthesis of complex pharmaceuticals .

- Multicomponent Reactions : It has been employed in multicomponent reactions, such as the synthesis of 1,3-oxazinane-2,4-diones, showcasing its utility in creating complex molecular architectures efficiently .

Biological Applications

This compound exhibits notable biological activities, making it a subject of interest in pharmacology and toxicology:

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial properties against various pathogens. For instance, studies have shown its effectiveness against Staphylococcus aureus, suggesting potential applications in treating infections .

- Cancer Research : There are indications that this compound may inhibit tumorigenesis. In animal studies, it has been observed to reduce DNA adduct formation associated with carcinogens, highlighting its potential role in cancer prevention strategies .

Material Science

In addition to its applications in organic synthesis and biology, this compound finds use in material science:

- Polymer Chemistry : It serves as a precursor for the synthesis of polyurethane materials. The incorporation of this compound into polymer formulations can enhance properties such as thermal stability and mechanical strength .

- Coatings and Adhesives : The compound's reactivity allows it to be used in formulating coatings and adhesives that require robust performance under varying environmental conditions.

Analytical Chemistry

This compound has also been employed in analytical chemistry for modifying surfaces and enhancing detection methods:

- Chemical Tagging : The compound can be utilized for chemical tagging of small molecules, facilitating target identification in drug discovery processes. This method enhances the efficiency of screening compounds for biological activity .

Case Study 1: Antimicrobial Activity

A study on the antimicrobial effects of this compound isolated from Psidium guajava leaves demonstrated significant anti-biofilm activity against Staphylococcus aureus. The findings suggest that this compound could be developed into a natural antimicrobial agent for clinical applications .

Case Study 2: Cancer Prevention

In a controlled experiment involving A/J mice, this compound was shown to inhibit lung tumorigenesis induced by benzo[a]pyrene. The results indicated a reduction in harmful DNA adducts, suggesting its potential as a cancer preventive agent .

Mécanisme D'action

Benzoyl isocyanate exerts its effects through its highly reactive isocyanate group (-N=C=O). This group readily reacts with nucleophiles, leading to the formation of various products. The mechanism involves the nucleophilic attack on the carbon atom of the isocyanate group, followed by the formation of a tetrahedral intermediate, which then collapses to form the final product. This reactivity makes this compound a valuable reagent in organic synthesis .

Comparaison Avec Des Composés Similaires

Phenyl Isocyanate: Similar in structure but lacks the carbonyl group (C=O) present in benzoyl isocyanate.

Benzyl Isocyanate: Contains a benzyl group (C₆H₅CH₂-) instead of the benzoyl group (C₆H₅CO-).

Benzoyl Isothiocyanate: Contains a thiocarbonyl group (C=S) instead of the carbonyl group (C=O).

Uniqueness: this compound is unique due to the presence of both the isocyanate and carbonyl groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality allows it to participate in a broader range of reactions compared to its analogs .

Activité Biologique

Benzoyl isocyanate (BIC), a compound with the molecular formula C₈H₅NO₂, is an isocyanate derivative that has garnered attention for its diverse biological activities. This article explores the biological significance of BIC, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by its electrophilic carbon atom, which makes it highly reactive towards nucleophiles such as amines and alcohols. This reactivity is crucial for its biological activity, as it allows BIC to participate in various chemical reactions that can lead to the formation of biologically active compounds. The presence of electron-withdrawing groups enhances the electrophilicity of the carbon atom, increasing its reactivity .

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, it has been shown to possess anti-biofilm properties against Staphylococcus aureus, a common pathogen associated with various infections. In vitro assays indicated that BIC effectively inhibited biofilm formation, suggesting its potential use in treating biofilm-related infections .

Cytotoxic Effects

Research has also identified the cytotoxic effects of this compound on cancer cells. In a study examining its effects on human cancer cell lines, BIC induced apoptosis and inhibited cell proliferation in a dose-dependent manner. This cytotoxicity was linked to the compound's ability to disrupt cellular processes through covalent modification of nucleophilic sites in proteins .

Table 1: Summary of Biological Activities of this compound

Synthesis and Derivatives

This compound can be synthesized through various methods, including nucleophilic addition reactions involving substituted benzoyl compounds. The reactivity of BIC can be modulated by altering substituents on the benzene ring, which affects its biological activity. For example, electron-withdrawing groups at specific positions enhance nucleophilic attack rates, making BIC derivatives potentially more biologically active .

Propriétés

IUPAC Name |

benzoyl isocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-6-9-8(11)7-4-2-1-3-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURYMYITPCOQAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196249 | |

| Record name | Benzoyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4461-33-0 | |

| Record name | Benzoyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4461-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004461330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl isocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW47ZKR2X7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of benzoyl isocyanate?

A1: this compound is represented by the molecular formula C8H5NO2 and has a molecular weight of 147.13 g/mol.

Q2: What spectroscopic data can be used to characterize this compound?

A2: this compound can be characterized using several spectroscopic techniques, including:

Q3: How does this compound react with amines?

A3: this compound readily reacts with amines, even at room temperature, to form stable urea derivatives. []

Q4: Can this compound react with alkynes?

A4: Yes, under specific conditions, this compound can undergo [2 + 2] cycloaddition reactions with alkynes. For instance, di-t-butoxyethyne reacts with this compound to yield a 1,3-oxazin-6-one derivative. []

Q5: What is the reaction outcome of this compound with N-trimethylsilyldialkylamines?

A6: this compound reacts with N-trimethylsilyldialkylamines to give NN-dialkyl-N′-trimethylsilyl ureas. Interestingly, a second molecule of this compound can further react with these ureas. For example, with N-trimethylsilyldimethylamine, the reaction produces 2-dimethylamino-6-phenyl-1,3,5-oxadiazin-4-one and trimethylsilyl benzoate. []

Q6: Describe the reactivity of this compound with enamino ketones.

A7: The reaction outcome of this compound with enamino ketones is dependent on the specific enamino ketone used and the reaction conditions. For example, with an enamino ketone derived from acetylacetone, benzoylcarbamoyl derivatives or a 2-pyridone derivative can be obtained. []

Q7: Can this compound be used in solid-phase synthesis?

A8: Yes, this compound has found application as a capping reagent for low-reactivity hydroxy groups in solid-phase oligosaccharide synthesis. []

Q8: What is the role of this compound in the synthesis of oxazolidin-2-ones?

A9: this compound plays a crucial role in a multi-step synthesis of 2-oxazolidinones. In this process, phenyl 2-hydroxyalkyl selenides react with this compound, followed by oxidation/cyclization and subsequent hydrolysis, leading to the formation of 2-oxazolidinones. [, ]

Q9: Are there any known catalytic applications of this compound?

A9: While this compound is primarily employed as a reagent, there is limited research exploring its catalytic potential. Further investigation is needed to determine its efficacy as a catalyst in specific reactions.

Q10: Have there been any computational studies on this compound?

A11: Yes, computational chemistry techniques, such as semi-empirical INDO calculations, have been utilized to study the reaction mechanisms of this compound with various substrates like hydrazones. []

Q11: What is known about the stability of this compound?

A11: this compound is generally considered a reactive compound, and its stability is influenced by factors like temperature, moisture, and the presence of nucleophiles.

Q12: Has any research explored the structure-activity relationship (SAR) of this compound derivatives?

A14: Yes, studies have investigated the impact of modifying the benzoyl moiety of this compound derivatives on their biological activity. For example, introducing substituents on the benzoyl ring can influence the insecticidal activity of N-benzoyl-N'-[5-substituted furoyl]urea compounds. [, ]

Q13: Are there any known applications of this compound in drug development?

A13: While this compound itself might not be a direct drug candidate, its reactivity makes it a valuable building block in synthesizing diverse heterocyclic compounds, some of which might possess desirable biological activities. Further research is necessary to explore its potential in medicinal chemistry.

Q14: What safety regulations should be considered when handling this compound?

A14: this compound, being a reactive chemical, necessitates appropriate safety precautions during handling. Researchers should consult relevant safety data sheets (SDS) and follow recommended laboratory practices to minimize risks.

Q15: What analytical methods are typically employed to characterize and quantify this compound?

A15: A combination of spectroscopic and chromatographic techniques is routinely used to analyze this compound. These include:

Q16: Are there any other notable applications or research areas involving this compound?

A16: this compound and its derivatives continue to attract research interest in various fields, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.